N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride
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Overview
Description
N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol . This compound is known for its unique structure, which includes an indene ring system fused with a carbonimidoyl chloride group. It is primarily used in organic synthesis and research applications.
Preparation Methods
The synthesis of N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride typically involves the reaction of indene derivatives with hydroxylamine and subsequent chlorination. One common method includes the following steps:
Formation of N-hydroxyindene: Indene is reacted with hydroxylamine in the presence of a base to form N-hydroxyindene.
Chemical Reactions Analysis
N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonimidoyl chloride group.
Oxidation and Reduction: The N-hydroxy group can be oxidized to form N-oxide derivatives or reduced to form amines.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form various heterocyclic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Material Science: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can occur through covalent modification of the enzyme or by forming a stable complex with the enzyme . The exact molecular pathways involved depend on the specific enzyme and the context of the study.
Comparison with Similar Compounds
N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride can be compared with other similar compounds, such as:
N-hydroxyindene: Lacks the carbonimidoyl chloride group and has different reactivity and applications.
Indene-4-carbonimidoyl chloride: Lacks the N-hydroxy group and has different chemical properties and uses.
N-hydroxy-2,3-dihydro-1H-indene-4-carboxamide: Contains an amide group instead of a chloride group, leading to different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and research applications.
Properties
CAS No. |
2639466-34-3 |
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Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(4Z)-N-hydroxy-2,3-dihydro-1H-indene-4-carboximidoyl chloride |
InChI |
InChI=1S/C10H10ClNO/c11-10(12-13)9-6-2-4-7-3-1-5-8(7)9/h2,4,6,13H,1,3,5H2/b12-10- |
InChI Key |
WOFSWYCNKCLMSP-BENRWUELSA-N |
Isomeric SMILES |
C1CC2=C(C1)C(=CC=C2)/C(=N/O)/Cl |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C(=NO)Cl |
Purity |
95 |
Origin of Product |
United States |
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